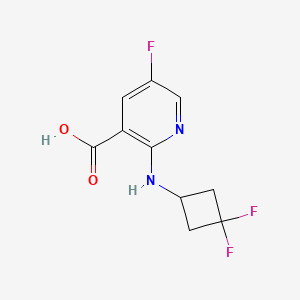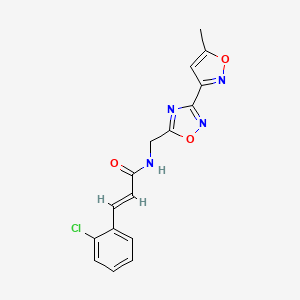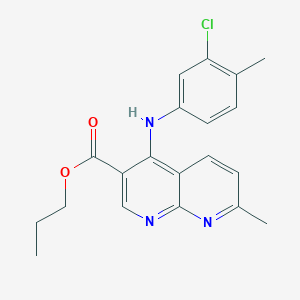![molecular formula C27H32N4O3S B2872268 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689766-18-5](/img/no-structure.png)
3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group, a piperazine ring, and a methoxyphenyl group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine ring could potentially adopt a chair or boat conformation, and the orientation of the methoxyphenyl group could also impact the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar methoxyphenyl group could impact its solubility, while the presence of the nitrogen atoms could impact its basicity .Aplicaciones Científicas De Investigación
Neuroprotective Agent
This compound has been studied for its potential as a neuroprotective agent . Neuroprotection is a critical strategy for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in reducing neuronal death and restoring neuronal function .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound are significant in the context of neurodegenerative diseases. Inflammation is a common pathological feature of diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells positions it as a potential therapeutic agent .
ER Stress and Apoptosis Inhibition
Endoplasmic reticulum (ER) stress and apoptosis are processes involved in cell death, which is a hallmark of many diseases. The compound has been found to inhibit ER stress and reduce the expression of apoptosis markers like cleaved caspase-3 in human neuronal cells, suggesting a mechanism that could be harnessed for treating various conditions .
Interaction with ATF4 and NF-kB Proteins
Molecular docking studies have shown that derivatives of this compound have favorable interactions with active residues of ATF4 and NF-kB proteins. These proteins play roles in stress response and inflammation, respectively, indicating the compound’s potential in modulating these pathways for therapeutic purposes .
Antibacterial Activity
Some derivatives of the compound have been reported to possess antibacterial activity. This opens up avenues for research into the compound’s use as an antibacterial agent, potentially contributing to the development of new antibiotics .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the reaction of 4-(4-methoxyphenyl)piperazine with cyclohexanone, followed by the reaction of the resulting product with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The final step involves the reaction of the intermediate product with benzoyl chloride to form the desired compound.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine", "cyclohexanone", "2-thioxo-2,3-dihydroquinazolin-4(1H)-one", "benzoyl chloride" ], "Reaction": [ "4-(4-methoxyphenyl)piperazine is reacted with cyclohexanone in the presence of a base such as potassium carbonate to form 4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanone.", "The resulting product is then reacted with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a base such as sodium hydride to form the intermediate product 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Finally, the intermediate product is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired compound '3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one'." ] } | |
Número CAS |
689766-18-5 |
Nombre del producto |
3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Fórmula molecular |
C27H32N4O3S |
Peso molecular |
492.64 |
Nombre IUPAC |
3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H32N4O3S/c1-34-22-12-10-21(11-13-22)29-14-16-30(17-15-29)25(32)20-8-6-19(7-9-20)18-31-26(33)23-4-2-3-5-24(23)28-27(31)35/h2-5,10-13,19-20H,6-9,14-18H2,1H3,(H,28,35) |
Clave InChI |
LOIZBJVKBCDYBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxybenzamide](/img/structure/B2872185.png)
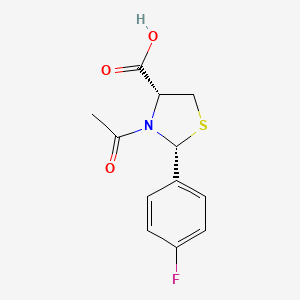

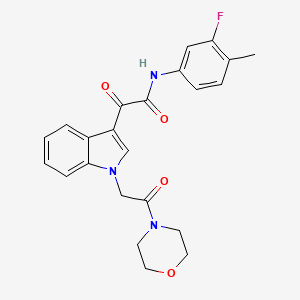
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)
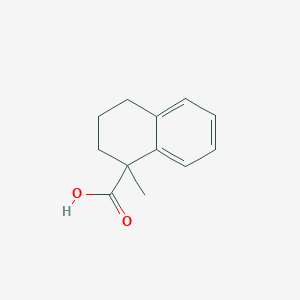
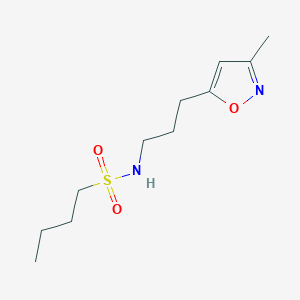


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)
![1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872202.png)
